molecular formula C13H26O3 B14496444 10-Ethoxy-2-methyldecanoic acid CAS No. 63566-65-4

10-Ethoxy-2-methyldecanoic acid

Cat. No.: B14496444
CAS No.: 63566-65-4
M. Wt: 230.34 g/mol
InChI Key: BTIXPJLLIXYUIB-UHFFFAOYSA-N
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Description

10-Ethoxy-2-methyldecanoic acid is an organic compound with the molecular formula C13H26O3 It is characterized by the presence of an ethoxy group and a methyl group attached to a decanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-ethoxy-2-methyldecanoic acid typically involves the esterification of 2-methyldecanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized and purified to obtain the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 10-Ethoxy-2-methyldecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

10-Ethoxy-2-methyldecanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-ethoxy-2-methyldecanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

    Decanoic Acid: A simpler analog without the ethoxy and methyl groups.

    2-Methyldecanoic Acid: Lacks the ethoxy group but has a similar backbone.

    10-Ethoxydecanoic Acid: Similar structure but without the methyl group.

Uniqueness: 10-Ethoxy-2-methyldecanoic acid is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

63566-65-4

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

10-ethoxy-2-methyldecanoic acid

InChI

InChI=1S/C13H26O3/c1-3-16-11-9-7-5-4-6-8-10-12(2)13(14)15/h12H,3-11H2,1-2H3,(H,14,15)

InChI Key

BTIXPJLLIXYUIB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCCCCC(C)C(=O)O

Origin of Product

United States

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